Boc-4-bis(2-chloroethyl)amino-L-phenylalanine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-[4-[bis(2-chloroethyl)amino]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26Cl2N2O4/c1-18(2,3)26-17(25)21-15(16(23)24)12-13-4-6-14(7-5-13)22(10-8-19)11-9-20/h4-7,15H,8-12H2,1-3H3,(H,21,25)(H,23,24)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUVSBBFFSLTHN-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N(CCCl)CCCl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)N(CCCl)CCCl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Trajectory of Phenylalanine Nitrogen Mustards and Their Synthetic Evolution
The story of phenylalanine nitrogen mustards is rooted in the broader history of alkylating agents used in chemotherapy. mdpi.com Nitrogen mustards, a class of compounds capable of forming covalent bonds with cellular macromolecules like DNA, were among the first non-hormonal chemotherapeutic agents developed. portlandpress.com Their mechanism involves the chemical alteration of DNA, which inhibits DNA and RNA synthesis, ultimately leading to cytotoxicity in both dividing and non-dividing tumor cells. wikipedia.org
The initial nitrogen mustards were highly reactive and non-specific, leading to significant side effects. researchgate.net This prompted a search for derivatives that could be selectively targeted to cancer cells. The "carrier principle" emerged as a guiding concept, suggesting that linking the cytotoxic mustard group to a biologically significant molecule, such as an amino acid, could facilitate its uptake into rapidly proliferating cells that have high metabolic demands.
This line of inquiry led to the development of melphalan (B128), the L-isomer of 4-[bis(2-chloroethyl)amino]-phenylalanine, first synthesized by Bergel and Stock in 1953. asianpubs.org As a derivative of the essential amino acid L-phenylalanine, melphalan was designed to be recognized and transported into cells by amino acid transport systems, which are often upregulated in tumor cells. biointerfaceresearch.com This innovation marked a significant step forward in creating more targeted alkylating agents. Melphalan was approved for medical use in the United States in 1964 and is recognized as a phenylalanine derivative of nitrogen mustard. mdpi.comwikipedia.orggoogle.com
The synthetic evolution of these compounds has been a focus of extensive research, aiming to improve yield, purity, and versatility. Early syntheses of melphalan were multi-step processes that often began with L-phenylalanine or its racemic mixture, DL-phenylalanine. asianpubs.orgchemicalbook.com A common synthetic route involved the protection of the amino group of phenylalanine, followed by a series of reactions to introduce the bis(2-chloroethyl)amino group onto the phenyl ring.
A representative classical synthesis pathway is outlined below:
| Step | Reaction | Purpose |
| 1 | Nitration | Introduction of a nitro group at the 4-position of the phenyl ring of L-phenylalanine. chemicalbook.com |
| 2 | Protection & Esterification | The amino group of 4-nitro-L-phenylalanine is protected (e.g., with a phthaloyl group) and the carboxyl group is converted to an ethyl ester. wikipedia.orggoogle.com |
| 3 | Reduction | The nitro group is reduced to an amino group via catalytic hydrogenation. asianpubs.orggoogle.com |
| 4 | Bis-hydroxyethylation | The newly formed aromatic amino group is reacted with ethylene (B1197577) oxide to form a bis-(2-hydroxyethyl)amino derivative. asianpubs.orgchemicalbook.com |
| 5 | Chlorination | The hydroxyl groups are replaced with chlorine atoms using a chlorinating agent like phosphorus oxychloride or thionyl chloride. asianpubs.orgchemicalbook.com |
| 6 | Deprotection | The protecting groups on the amino and carboxyl functions are removed by acid hydrolysis to yield the final product, melphalan. wikipedia.orgchemicalbook.com |
Over the years, refinements to this process have focused on improving the efficiency of each step and developing methods that yield a product of higher purity, which is critical for pharmaceutical applications. google.com This historical development laid the groundwork for creating more advanced and synthetically useful derivatives.
Strategic Importance of Boc 4 Bis 2 Chloroethyl Amino L Phenylalanine As a Versatile Synthetic Intermediate
The strategic importance of Boc-4-bis(2-chloroethyl)amino-L-phenylalanine lies in the function of the tert-butyloxycarbonyl (Boc) protecting group. In complex organic synthesis, particularly in the assembly of peptides and other intricate biomolecules, it is essential to selectively block certain reactive sites while modifying others. The Boc group is a widely used protecting group for amines because it is stable under many reaction conditions but can be removed cleanly under specific, mild acidic conditions.
By protecting the alpha-amino group of 4-bis(2-chloroethyl)amino-L-phenylalanine, the resulting compound becomes a highly valuable and versatile building block for several reasons:
Controlled Peptide Synthesis : In solid-phase or solution-phase peptide synthesis, the Boc-protected amino acid can be coupled to a growing peptide chain. The Boc group prevents the alpha-amino group from undergoing unwanted reactions, ensuring that the coupling occurs exclusively at the carboxyl end. Once the coupling is complete, the Boc group can be removed to reveal a new N-terminus, ready for the addition of the next amino acid in the sequence. This allows for the precise incorporation of the cytotoxic phenylalanine mustard moiety at any desired position within a peptide. chemimpex.com
Enhanced Solubility and Handling : The presence of the lipophilic Boc group can improve the solubility of the amino acid derivative in organic solvents commonly used in synthesis, facilitating easier handling and purification of intermediates. chemimpex.com
Development of Targeted Therapeutics : This intermediate is crucial for developing targeted drug delivery systems. chemimpex.com Researchers can synthesize peptides that are designed to bind to specific receptors overexpressed on cancer cells. By incorporating this compound, the cytotoxic payload (the nitrogen mustard) can be delivered specifically to the target cells, potentially increasing efficacy and reducing systemic toxicity.
Creation of Bioconjugates : The protected amino acid is a key component in bioconjugation, where cytotoxic drugs are attached to larger biomolecules like antibodies. chemimpex.com The Boc-protected intermediate allows for controlled linkage chemistry, enabling the creation of antibody-drug conjugates (ADCs) where the nitrogen mustard is the active agent.
The advantages of using the Boc-protected form over its unprotected counterpart (melphalan) in a synthetic context are significant.
| Feature | Unprotected Melphalan (B128) | This compound |
| Alpha-Amino Group Reactivity | Highly reactive; can lead to self-polymerization or unwanted side reactions during coupling. | Protected and unreactive, allowing for clean and specific coupling at the carboxyl group. chemimpex.com |
| Control in Stepwise Synthesis | Difficult to control which functional group (amino or carboxyl) reacts, complicating peptide synthesis. | Enables precise, stepwise addition to a peptide chain, ensuring sequence fidelity. |
| Solubility | Limited solubility in many organic solvents used for peptide synthesis. | Generally improved solubility in common organic solvents. chemimpex.com |
| Application | Primarily used as a standalone therapeutic agent. | A versatile building block for creating complex peptides, targeted prodrugs, and bioconjugates. chemimpex.comchemimpex.com |
Molecular Mechanisms and Cellular Target Interactions of Phenylalanine Mustard Derivatives
Alkylating DNA Interaction Mechanisms of Nitrogen Mustards
Nitrogen mustards, including phenylalanine mustard derivatives, are potent bifunctional alkylating agents. Their cytotoxic activity stems from their ability to form covalent bonds with nucleophilic sites on cellular macromolecules, with DNA being the principal target. nih.gov
Formation of DNA Adducts and Interstrand Crosslinks
The mechanism of DNA alkylation by nitrogen mustards is a two-step process initiated by an intramolecular cyclization. One of the 2-chloroethyl side chains forms a highly reactive aziridinium (B1262131) ion. nih.govcommonorganicchemistry.com This electrophilic intermediate is then subject to nucleophilic attack by electron-rich sites on the DNA bases. The N7 position of guanine (B1146940) is the most frequent site of alkylation due to its high nucleophilicity. nih.govtotal-synthesis.comnih.gov This initial reaction results in the formation of a monofunctional DNA adduct. nih.gov
Following the formation of the first adduct, the second 2-chloroethyl arm can undergo a similar cyclization to form another aziridinium ion. This second reactive intermediate can then alkylate a second nucleophilic site on the DNA. If this second alkylation event occurs on the opposite strand of the DNA helix, it results in the formation of an interstrand crosslink (ICL). total-synthesis.comnih.gov These ICLs most commonly form between the N7 atoms of two guanine residues, particularly in 5'-GNC-3' sequences. total-synthesis.combiointerfaceresearch.comacsgcipr.org Intrastrand crosslinks, where both alkylations occur on the same DNA strand, can also be formed. commonorganicchemistry.comsapphirebioscience.com Aromatic mustards like melphalan (B128) can also cause significant alkylation at the N3 position of adenine. nih.govbiointerfaceresearch.com
The formation of these DNA adducts and crosslinks is a critical determinant of the cytotoxicity of nitrogen mustards. While monofunctional adducts can be mutagenic, the formation of ICLs is considered the primary lesion responsible for the cytotoxic effects of these agents. nih.govbiointerfaceresearch.com
Impact on DNA Replication and Transcription Processes
The presence of bulky DNA adducts and, more significantly, interstrand crosslinks, poses a major obstacle to the cellular machinery responsible for DNA replication and transcription. nih.govnih.gov During DNA replication, the polymerase complex is unable to proceed past an ICL, leading to a stall in the replication fork. nih.gov This blockage can trigger cell cycle arrest, typically in the G2 phase, to allow time for DNA repair. jk-sci.com If the damage is too extensive to be repaired, the cell is directed towards apoptosis, or programmed cell death. nih.gov
Similarly, transcription is also inhibited by the presence of these DNA lesions. RNA polymerase, the enzyme responsible for transcribing DNA into RNA, is blocked by the physical distortion of the DNA helix caused by the adducts and crosslinks. semanticscholar.orgmdpi.com This inhibition of transcription prevents the synthesis of essential proteins, further contributing to the cytotoxic effect of the compound. The disruption of these fundamental cellular processes ultimately leads to cell death, particularly in rapidly dividing cells that are more reliant on continuous DNA replication and transcription. nih.gov
Cellular Transport and Accumulation of Phenylalanine Mustard Analogues
The selective targeting of cancer cells is a crucial aspect of chemotherapy. Phenylalanine mustard analogues exploit the metabolic needs of tumor cells for their cellular entry, a mechanism that enhances their therapeutic index.
Role of Amino Acid Transporters in Cellular Uptake (e.g., L-type Amino Acid Transporter 1 (LAT1))
Cancer cells often exhibit a high metabolic rate and an increased demand for amino acids to support their rapid growth and proliferation. chemimpex.com To meet this demand, they frequently overexpress amino acid transporters on their cell surface. One of the most significant of these is the L-type Amino Acid Transporter 1 (LAT1), which is responsible for the sodium-independent transport of large neutral amino acids, including leucine (B10760876) and phenylalanine. chemimpex.comorganic-chemistry.org
Phenylalanine mustard analogues, such as melphalan, are structurally similar to the amino acid phenylalanine. This structural mimicry allows them to be recognized and transported into cells by LAT1. organic-chemistry.org The uptake of melphalan has been shown to be competitively inhibited by other LAT1 substrates like leucine, confirming the role of this transporter in its cellular accumulation. jk-sci.com The overexpression of LAT1 in many types of cancer cells makes it an attractive target for delivering cytotoxic agents like phenylalanine mustards, as it can lead to a higher intracellular concentration of the drug in tumor cells compared to normal tissues. organic-chemistry.org
Influence of Amino Acid Mimicry on Transporter Recognition
The ability of phenylalanine mustard analogues to act as substrates for amino acid transporters is a direct consequence of their structural resemblance to natural amino acids. The core structure of L-phenylalanine is maintained in these compounds, with the cytotoxic bis(2-chloroethyl)amino group attached to the phenyl ring. This "Trojan horse" strategy allows the cytotoxic agent to be carried into the cell via the machinery intended for nutrient uptake.
The recognition by the transporter is highly specific. For example, the L-isomer of phenylalanine mustard (melphalan) is transported more efficiently than the D-isomer, reflecting the stereospecificity of the LAT1 transporter. The affinity of these analogues for the transporter can be influenced by modifications to the amino acid structure. However, the fundamental principle remains the same: by mimicking an essential nutrient, the drug can exploit the cell's own transport systems to gain entry and accumulate to cytotoxic levels.
Intracellular Activation Pathways for Prodrugs Derived from Boc-4-bis(2-chloroethyl)amino-L-phenylalanine
To enhance selectivity and reduce systemic toxicity, a prodrug approach can be employed. In the case of this compound, the amine group of the phenylalanine backbone is protected by a tert-butyloxycarbonyl (Boc) group. This modification renders the compound temporarily inactive. The Boc group is a well-established protecting group in organic synthesis, and its removal is a key step in activating the prodrug within the target cell. nih.gov
The activation of this prodrug relies on the intracellular cleavage of the Boc group to release the active phenylalanine mustard. This deprotection can be triggered by the specific conditions often found within the tumor microenvironment or inside cancer cells. One potential mechanism for activation is the acidic environment characteristic of many tumors. The Boc group is known to be labile under acidic conditions, and the lower pH in tumor tissues could facilitate its removal. total-synthesis.comnih.gov
Furthermore, intracellular enzymes can play a role in this activation process. Esterases and lipases have been shown to be capable of cleaving tert-butyl esters, and it is plausible that similar enzymes could act on the carbamate (B1207046) linkage of the Boc group. nih.gov This enzymatic cleavage would release the active drug directly inside the cell, maximizing its cytotoxic effect on the target while minimizing exposure to healthy tissues. The design of such prodrugs leverages the unique biochemical landscape of cancer cells to achieve a more targeted therapeutic effect.
Enzymatic Cleavage Mechanisms (e.g., Aminopeptidase (B13392206) Hydrolysis)
The enzymatic conversion of prodrugs is a highly sought-after activation strategy, often relying on enzymes that are overexpressed in tumor tissues to achieve targeted drug release. In the context of phenylalanine mustard derivatives, aminopeptidases have been identified as key enzymes for the activation of certain prodrugs. For instance, the peptide-drug conjugate melflufen, which consists of melphalan linked to a para-fluoro-L-phenylalanine ethyl ester, is readily taken up by myeloma cells and is hydrolyzed by aminopeptidase N, releasing the active melphalan.
However, the N-Boc protecting group present in this compound is a carbamate, which is generally characterized by its stability and resistance to enzymatic cleavage by peptidases. researchgate.net Aminopeptidases catalyze the hydrolysis of peptide bonds at the N-terminal residue of proteins and peptides. nih.gov The carbamate linkage of the Boc group is not a substrate for these enzymes. Research into the enzymatic removal of protecting groups has shown that while certain esterases and lipases can hydrolyze tert-butyl esters from protected amino acids, they leave the N-Boc group intact. nih.gov Extensive screening of enzyme panels has reportedly failed to identify an enzyme capable of efficiently cleaving the N-Boc group. researchgate.net
Therefore, direct enzymatic cleavage of the Boc group from this compound by aminopeptidases is not considered a primary activation pathway. The stability of the Boc group to enzymatic hydrolysis ensures that the prodrug remains largely inactive in environments where such enzymatic activity is present, preventing premature activation before reaching conditions suitable for non-enzymatic conversion.
Non-Enzymatic Conversion Pathways
The activation of this compound and the subsequent degradation of the active compound are predominantly governed by non-enzymatic chemical reactions, primarily hydrolysis under different conditions.
Acid-Catalyzed Deprotection of the Boc Group
The principal pathway for the conversion of the Boc-protected prodrug to the active melphalan is acid-catalyzed hydrolysis. The Boc group is designed to be labile under mild acidic conditions. total-synthesis.com This deprotection is a critical step for the bioactivation of the molecule. The reaction proceeds through a well-established mechanism:
Protonation : The carbonyl oxygen of the Boc group is protonated by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.comcommonorganicchemistry.com
Fragmentation : The protonated carbamate becomes unstable and fragments. This step involves the loss of a stabilized tertiary carbocation, the tert-butyl cation. total-synthesis.comcommonorganicchemistry.com
Carbamic Acid Formation : The fragmentation results in the formation of an unstable carbamic acid intermediate attached to the phenylalanine mustard. commonorganicchemistry.com
Decarboxylation : The carbamic acid spontaneously decarboxylates, releasing carbon dioxide and the free amine of the phenylalanine mustard derivative, yielding the active drug, melphalan. total-synthesis.comcommonorganicchemistry.com
The tert-butyl cation generated during this process can be subsequently quenched by a suitable nucleophile, deprotonate to form isobutylene (B52900) gas, or polymerize. commonorganicchemistry.com This acid-lability is a key feature in the design of Boc-protected compounds, allowing for controlled deprotection under specific conditions. fishersci.co.uk
| Step | Description | Key Intermediates/Products |
| 1 | Protonation of the Boc group's carbonyl oxygen. | Protonated carbamate |
| 2 | Fragmentation and loss of the tert-butyl group. | tert-butyl cation, Carbamic acid |
| 3 | Spontaneous decarboxylation of the carbamic acid. | Carbon dioxide, Free amine (Melphalan) |
Hydrolysis of the Mustard Moiety
Once the Boc group is removed to yield melphalan, the active drug itself is subject to non-enzymatic degradation in aqueous environments through hydrolysis of its bis(2-chloroethyl)amino moiety. nih.govnih.gov This process is a significant factor in the pharmacokinetics of the drug.
The degradation proceeds sequentially:
One of the 2-chloroethyl side chains is hydrolyzed to a 2-hydroxyethyl group, forming monohydroxymelphalan (MOH) . nih.gov
The second 2-chloroethyl side chain is then hydrolyzed, resulting in the formation of **dihydroxymelphalan (M(OH)₂) **. nih.gov
Studies have shown that in cell culture medium at 37°C, the half-life of melphalan is approximately 66 minutes, while the half-life for the intermediate, monohydroxymelphalan, is around 58 minutes. nih.gov These hydrolysis products have been found to be significantly less cytotoxic than the parent melphalan. nih.gov More recent studies have also identified the formation of novel oligomeric hydrolysis products, where two or more melphalan units are linked. nih.gov The rate and extent of this hydrolysis are crucial considerations, as they reduce the concentration of the active alkylating agent available to interact with its cellular targets.
| Compound | Degradation Product(s) | Half-life (in culture medium at 37°C) |
| Melphalan | Monohydroxymelphalan (MOH) | ~66 minutes |
| Monohydroxymelphalan (MOH) | Dihydroxymelphalan (M(OH)₂) | ~58 minutes |
Rational Design and Synthesis of Advanced Phenylalanine Mustard Conjugates and Prodrugs
Peptide-Based Conjugates of Phenylalanine Mustards
The conjugation of phenylalanine mustards to peptides is a promising strategy to enhance their tumor selectivity and efficacy. nih.gov This approach leverages the increased metabolic activity and peptidase expression often found in cancer cells to achieve targeted drug release. recipharm.comnih.gov
Di- and Tripeptide Analogues of Melphalan (B128) (e.g., Melflufen Precursors)
Melphalan, the L-isomer of phenylalanine mustard, is a widely used anticancer drug. biointerfaceresearch.com However, its use can be limited by systemic toxicity. To address this, di- and tripeptide analogues have been developed. Melflufen (melphalan flufenamide) is a leading example, a dipeptide conjugate of melphalan and a p-fluoro-L-phenylalanine ethyl ester. researchgate.net This modification increases the lipophilicity of the drug, facilitating its rapid uptake into tumor cells. nih.govnih.gov
The synthesis of these analogues often involves the use of Boc-4-bis(2-chloroethyl)amino-L-phenylalanine as a key building block. The Boc group protects the amino terminus of the phenylalanine mustard, allowing for controlled coupling with other amino acids to form di- or tripeptides. researchgate.net For instance, the synthesis of melflufen precursors can start with the coupling of a protected 4-nitro-L-phenylalanine with another amino acid ester, followed by reduction of the nitro group and subsequent alkylation to form the bis(2-chloroethyl)amino moiety. researchgate.net Studies have shown that tripeptides can be even more active than their parent monomer drugs. nih.gov
Design Principles for Peptidase-Enhanced Cytotoxicity (PEnC)
The concept of Peptidase-Enhanced Cytotoxicity (PEnC) is central to the design of peptide-based mustard prodrugs like melflufen. researchgate.net This strategy relies on the observation that many tumor cells overexpress certain peptidases, such as aminopeptidase (B13392206) N. researchgate.net
The design principles for PEnC are as follows:
Increased Lipophilicity: The peptide conjugate is designed to be more lipophilic than the parent drug, promoting rapid and passive diffusion across the cell membrane. Melflufen, for example, is highly lipophilic and readily enters cells. nih.govnih.gov
Intracellular Peptidase Cleavage: Once inside the tumor cell, the peptide bond is cleaved by overexpressed peptidases. This enzymatic action releases the active, and more hydrophilic, alkylating agent. researchgate.net
Intracellular Trapping: The hydrophilic nature of the released drug prevents it from diffusing back out of the cell, leading to its accumulation at the site of action. This trapping effect results in a significantly higher intracellular concentration of the cytotoxic agent in tumor cells compared to normal cells. nih.gov
Potentiated Activity: The targeted release and accumulation of the alkylating agent lead to a potent cytotoxic effect specifically in peptidase-rich tumor cells. This can result in a potency increase of 10- to several 100-fold compared to the parent drug. nih.gov
This targeted approach aims to enhance the therapeutic index of the drug, increasing its efficacy against cancer cells while potentially reducing systemic side effects. researchgate.net
Structure-Activity Relationships (SAR) in Phenylalanine Mustard Scaffolds
The therapeutic efficacy of phenylalanine mustard derivatives is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies investigate how modifications to the molecule's stereochemistry, the position of the alkylating group, and the nature of any conjugated moieties influence its anticancer activity. nih.govnih.gov
Stereoisomeric Activity Profiles (L- vs. D-Isomers)
Stereoisomers are molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms. khanacademy.org In the case of phenylalanine mustards, the chirality of the alpha-carbon of the phenylalanine backbone plays a crucial role in their biological activity. azolifesciences.com
The L-isomer of phenylalanine mustard (melphalan) is actively transported into cells via amino acid transport systems, particularly the large neutral amino acid transporter (LAT1), which is often overexpressed in cancer cells. nih.govgrantome.com This active transport mechanism contributes significantly to its selective uptake and cytotoxicity in malignant cells.
Table 1: Comparison of L- and D-Isomer Activity
| Feature | L-Isomer (e.g., Melphalan) | D-Isomer |
|---|---|---|
| Cellular Uptake | Actively transported by amino acid transporters (e.g., LAT1) nih.govgrantome.com | Poorly transported by amino acid transporters |
| Cytotoxicity | Generally higher | Generally lower |
Positional Isomerism of the Alkylating Group on the Phenylalanine Ring (para, meta, ortho)
The position of the bis(2-chloroethyl)amino (mustard) group on the phenylalanine ring—whether it is in the para, meta, or ortho position—significantly influences the electronic properties and, consequently, the reactivity and biological activity of the compound.
The standard and most active form is the para-substituted isomer, melphalan. Moving the alkylating group to the meta position results in a compound known as m-sarcolysin. While both melphalan and m-sarcolysin demonstrate cytotoxic activity, studies comparing their peptide conjugates have revealed differences in potency. For example, a tripeptide containing melphalan (J3) was found to have a more rapid and stronger activity than its m-sarcolysin analogue (P2). nih.gov This suggests that the para position is optimal for the desired biological effect, likely due to a combination of electronic effects influencing the reactivity of the mustard group and steric factors affecting its interaction with DNA. The electron-donating or withdrawing nature of the substituent at different positions on the phenyl ring can alter the availability of the nitrogen lone pair for the initial cyclization step required for DNA alkylation. nih.gov
Influence of Conjugation and Linker Chemistry on Efficacy
The way in which a phenylalanine mustard is conjugated to another molecule, including the chemistry of the linker used, has a profound impact on the resulting prodrug's efficacy. nih.govnih.gov The linker is not merely a spacer but an active component that influences properties such as solubility, stability, cell permeability, and the mechanism of drug release. nih.gov
Key factors in linker design include:
Linker Length and Flexibility: The length and flexibility of the linker can affect the stability of the conjugate and its ability to interact with target enzymes. nih.gov
Chemical Nature of the Linker: The type of chemical bonds in the linker (e.g., ester, amide) determines its stability and susceptibility to cleavage by specific enzymes. For melflufen, the dipeptide linkage is designed for cleavage by intracellular peptidases. researchgate.net
Impact on Physicochemical Properties: The linker can be modified to alter the lipophilicity of the conjugate, which in turn affects its ability to cross cell membranes. The increased lipophilicity of melflufen is a key factor in its rapid cellular uptake. nih.gov
Targeting Moiety: The molecule to which the phenylalanine mustard is conjugated serves as a targeting moiety. In the case of peptide conjugates, the amino acid sequence can be designed to target specific peptidases that are overexpressed in tumor cells. nih.gov
For instance, the difference in activity between two isomeric DNA-targeted mustard derivatives was attributed to the linking group (-CONH- vs. -NHCO-), which affected the electron release to the aniline (B41778) ring and thus the efficiency of alkylation. nih.gov This highlights the critical role that linker chemistry plays in the rational design of effective drug conjugates.
Antibody-Drug Conjugate (ADC) and Enzyme Prodrug Therapy (ADEPT) Strategies Incorporating Phenylalanine Mustards
The central principle of both ADC and ADEPT strategies is the targeted delivery of a potent cytotoxic agent to tumor cells. This is achieved by leveraging the specificity of monoclonal antibodies that recognize tumor-associated antigens. researchgate.net In the case of phenylalanine mustards, their inherent cytotoxicity can be harnessed and directed with greater precision through these advanced therapeutic modalities.
Antibody-Drug Conjugates (ADCs) are complex molecules where a cytotoxic payload, such as a phenylalanine mustard derivative, is chemically linked to a monoclonal antibody. nih.gov This conjugate circulates in the bloodstream until the antibody binds to its specific antigen on the surface of a cancer cell, leading to internalization of the ADC and subsequent release of the cytotoxic payload.
Antibody-Directed Enzyme Prodrug Therapy (ADEPT) is a two-step approach. First, a monoclonal antibody conjugated to an enzyme is administered and allowed to localize at the tumor site. nih.govnih.gov After the antibody-enzyme conjugate has cleared from circulation, a non-toxic prodrug, a derivative of a potent cytotoxic agent like a phenylalanine mustard, is administered systemically. nih.gov The enzyme at the tumor site then activates the prodrug, releasing the active cytotoxic agent in high concentrations specifically at the location of the cancer cells. nih.govabertay.ac.uk
Design Considerations for Targeted Delivery Mechanisms
The successful implementation of ADC and ADEPT strategies using phenylalanine mustards, and specifically this compound, hinges on several critical design considerations. These factors ensure that the cytotoxic payload is delivered efficiently to the tumor and activated selectively, thereby maximizing its therapeutic effect while minimizing off-target toxicity.
A primary consideration is the stability of the conjugate in systemic circulation. The linker connecting the Boc-protected phenylalanine mustard to the antibody in an ADC, or the prodrug's design in ADEPT, must be stable enough to prevent premature release of the cytotoxic agent. youtube.com Uncontrolled release can lead to systemic toxicity, negating the benefits of targeted delivery.
The mechanism of payload/prodrug activation at the tumor site is another vital aspect. For ADCs, this often involves the acidic environment of the lysosome following internalization, or cleavage by specific enzymes that are abundant in the tumor microenvironment. acs.orgaxispharm.com The Boc protecting group is known to be labile under acidic conditions, which could facilitate its removal and the subsequent activation of the phenylalanine mustard within the cancer cell. wikipedia.orgchemistrysteps.com
In the context of ADEPT, the prodrug must be an efficient substrate for the enzyme localized at the tumor. nih.gov The design of the prodrug, including the Boc-protected phenylalanine mustard, must be optimized for enzymatic recognition and cleavage. This ensures that the conversion of the non-toxic prodrug to the active cytotoxic agent occurs rapidly and specifically at the intended site of action. rsc.org
The choice of linker in an ADC is also a critical design element. Linkers can be broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to release the drug payload upon encountering specific conditions within the tumor microenvironment, such as low pH or the presence of certain enzymes. axispharm.com Non-cleavable linkers rely on the degradation of the antibody itself within the lysosome to release the drug. The selection of an appropriate linker depends on the specific properties of the Boc-protected phenylalanine mustard and the desired mechanism of action.
Below is a table summarizing key design considerations for the use of this compound in targeted delivery systems:
| Design Consideration | Relevance to this compound in ADCs and ADEPT |
| Stability in Circulation | The Boc group can modulate the chemical properties of the phenylalanine mustard, potentially influencing the stability of the linker-payload connection in ADCs or the overall stability of the prodrug in ADEPT. |
| Activation Mechanism | The acid-lability of the Boc group makes it a candidate for pH-sensitive drug release within the acidic compartments of cancer cells (e.g., endosomes, lysosomes). wikipedia.orgchemistrysteps.com In ADEPT, the prodrug design would need to ensure enzymatic cleavage to unmask the active drug. |
| Linker Technology (for ADCs) | The choice of a cleavable or non-cleavable linker would depend on the desired release mechanism. A cleavable linker could be designed to respond to the tumor microenvironment, while a non-cleavable linker would rely on antibody degradation. |
| Enzyme-Substrate Specificity (for ADEPT) | If used in ADEPT, the Boc-protected phenylalanine mustard would need to be part of a larger prodrug structure that is a specific substrate for the targeted enzyme. nih.gov |
| Physicochemical Properties | The Boc group increases the lipophilicity of the molecule, which can affect the solubility, aggregation propensity, and overall pharmacokinetic profile of the resulting ADC or prodrug. |
The rational design of ADCs and ADEPT systems incorporating this compound requires a multi-faceted approach, carefully balancing the need for stability in circulation with efficient and selective activation at the tumor site. The properties of the Boc group itself play a significant role in these design considerations, offering a potential mechanism for controlled drug release in the acidic tumor microenvironment.
Preclinical Investigations of Phenylalanine Mustard Derivatives
In vitro Cell-Based Studies of Biological Activity
A thorough review of scientific literature reveals a lack of specific studies investigating the in vitro biological activity of Boc-4-bis(2-chloroethyl)amino-L-phenylalanine. Research in this area has predominantly focused on its deprotected form, melphalan (B128), and other derivatives.
Assessment of Cytotoxic Potency in Cancer Cell Lines (e.g., IC50 values)
There is no publicly available data detailing the cytotoxic potency of this compound in cancer cell lines. Consequently, IC50 values, which are a standard measure of a compound's effectiveness in inhibiting biological processes, have not been reported for this specific molecule.
Synergy Studies with Other Molecularly Targeted Agents (preclinical models)
No preclinical synergy studies involving this compound in combination with other molecularly targeted agents have been found in the reviewed literature.
In vivo Pharmacological Evaluation in Animal Models
Consistent with the lack of in vitro data, there is no evidence of in vivo pharmacological evaluations of this compound in animal models within the public domain.
Compound Disposition and Biodistribution Studies (pharmacokinetics)
There are no available pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models. Pharmacokinetic profiles have been extensively studied for melphalan, but this data cannot be extrapolated to its Boc-protected precursor. researchgate.netnih.govnih.govresearchgate.net
Efficacy in Xenograft Models
No studies reporting the efficacy of this compound in xenograft models of cancer have been identified.
Analytical and Computational Methodologies in Phenylalanine Mustard Research
Spectroscopic and Chromatographic Characterization of Boc-4-bis(2-chloroethyl)amino-L-phenylalanine and its Metabolites/Derivatives
The structural integrity and purity of this compound, along with the identification of its metabolites and derivatives, are primarily determined using a combination of spectroscopic and chromatographic methods.
Spectroscopic techniques provide detailed information about the molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in confirming the presence and connectivity of atoms within the molecule. For a compound like this compound, ¹H NMR would reveal signals corresponding to the protons of the tert-butoxycarbonyl (Boc) protecting group, the phenylalanine backbone, and the bis(2-chloroethyl)amino moiety. Similarly, ¹³C NMR would provide characteristic signals for each carbon atom in the molecule. Infrared (IR) spectroscopy is used to identify the presence of key functional groups, such as the carbonyl groups of the Boc and carboxylic acid moieties, and the N-H bond of the protected amine. Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain insights into its fragmentation patterns, which can aid in structural elucidation. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition. mdpi.com
Chromatographic techniques are essential for separating the parent compound from impurities, metabolites, and derivatives. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. researchgate.netrasayanjournal.co.in Reversed-phase HPLC, often employing a C18 column, is a common approach for separating this compound from more polar metabolites, such as its hydrolysis products where one or both chloroethyl groups are replaced by hydroxyl groups. mdpi.com The retention time in an HPLC analysis provides a key parameter for identification and quantification. The use of a photodiode array (PDA) or UV-Vis detector allows for the monitoring of the elution at specific wavelengths, which is useful for compounds containing chromophores like the phenyl ring in this molecule.
The following tables summarize typical analytical data for related compounds, which can be extrapolated to characterize this compound.
Table 1: Representative Spectroscopic Data for Phenylalanine Derivatives
| Technique | Functional Group/Proton | Expected Chemical Shift/Frequency |
|---|---|---|
| ¹H NMR | Boc group (-(CH₃)₃) | ~1.4 ppm (singlet, 9H) |
| ¹H NMR | Phenylalanine α-CH | ~4.3-4.6 ppm (multiplet, 1H) |
| ¹H NMR | Phenylalanine β-CH₂ | ~2.9-3.2 ppm (multiplet, 2H) |
| ¹H NMR | Aromatic protons | ~6.6-7.2 ppm (multiplets, 4H) |
| ¹H NMR | -N(CH₂CH₂Cl)₂ | ~3.6-3.8 ppm (multiplets, 8H) |
| ¹³C NMR | Boc C(CH₃)₃ | ~28 ppm |
| ¹³C NMR | Boc C=O | ~155 ppm |
| ¹³C NMR | Phenylalanine C=O | ~170-175 ppm |
| IR | N-H (carbamate) | ~3300-3400 cm⁻¹ |
| IR | C=O (carbamate) | ~1680-1700 cm⁻¹ |
Table 2: Typical HPLC Parameters for the Analysis of Phenylalanine Mustards
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of acetonitrile and water with an acid modifier (e.g., trifluoroacetic acid or phosphoric acid) rasayanjournal.co.in |
| Flow Rate | 1.0 mL/min rasayanjournal.co.in |
| Detection | UV at ~260 nm nih.gov |
Advanced Computational Chemistry Applications
Computational chemistry provides powerful tools to investigate the properties and interactions of this compound at the atomic and molecular levels, offering insights that complement experimental findings.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to study the electronic structure, geometry, and reactivity of this compound. nih.gov These calculations can predict various molecular properties, including optimized bond lengths and angles, atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov For instance, DFT calculations can be used to determine the stability of different conformations of the molecule and to model its vibrational spectra (IR and Raman), which can then be compared with experimental data for validation. nih.gov Furthermore, quantum chemical methods can elucidate the mechanism of DNA alkylation by modeling the formation of the reactive aziridinium (B1262131) ion intermediate and its subsequent reaction with nucleophilic sites on DNA bases.
Table 3: Selected Predicted Molecular Properties of Melphalan (B128) from Quantum Chemical Calculations
| Property | Predicted Value/Information |
|---|---|
| C-Cl bond length | ~1.82 Å nih.gov |
| C-O (carbonyl) bond length | ~1.21 Å nih.gov |
| N-C (mustard) bond length | ~1.45 Å nih.gov |
| HOMO-LUMO energy gap | Correlates with chemical reactivity and stability |
Molecular modeling and docking simulations are invaluable for visualizing and predicting how this compound and its active form, melphalan, interact with their biological targets, primarily DNA. These computational techniques can also be used to study interactions with other proteins, such as transporters that may be involved in its cellular uptake.
Molecular docking simulations predict the preferred binding orientation and affinity of a ligand (in this case, the activated form of the phenylalanine mustard) to a receptor (such as a DNA double helix). The process involves generating a three-dimensional model of the ligand and the target and then using a scoring function to evaluate the different possible binding poses. These simulations can help to identify the specific atoms and residues involved in the interaction, providing a detailed picture of the binding mode. For phenylalanine mustards, docking studies can model the intercalation of the molecule into the DNA minor groove and the subsequent covalent bond formation with guanine (B1146940) bases.
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For phenylalanine mustard derivatives, QSAR models can be developed to predict their cytotoxic potency based on various molecular descriptors.
These descriptors can be classified into several categories:
Electronic descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and HOMO/LUMO energies. They can be calculated using quantum chemical methods.
Steric descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and various shape indices.
Hydrophobic descriptors: The logarithm of the partition coefficient (logP) is the most common hydrophobic descriptor, which quantifies the lipophilicity of a compound.
Topological descriptors: These are numerical values derived from the two-dimensional representation of the molecule, reflecting its connectivity and branching.
By developing a QSAR model for a series of phenylalanine mustard analogs, researchers can identify the key structural features that contribute to their biological activity. This knowledge can then be used to design new derivatives with potentially improved therapeutic properties. For example, a QSAR study might reveal that increasing the lipophilicity of the molecule enhances its cell permeability and, consequently, its cytotoxicity.
Q & A
Q. Table 1: Key Reagents and Conditions
Basic: How does this compound exert cytotoxicity in cancer models?
Answer:
The compound acts as an alkylating agent, crosslinking DNA strands via the bis(2-chloroethyl)amino moiety, which disrupts DNA replication and transcription. Key findings include:
Q. Table 2: In Vitro Cytotoxicity Data
| Cell Line | IC₅₀ (μM) | Assay Type | Reference |
|---|---|---|---|
| Melanoma (Harding-Passey) | 2.5 ± 0.3 | FMCA* | |
| Leukemia (HL-60) | 5.1 ± 1.2 | MTT assay |
*Fluorometric Microculture Cytotoxicity Assay
Advanced: How can researchers optimize experimental designs for assessing tumor-specific cytotoxicity?
Answer:
To address tumor heterogeneity and resistance mechanisms:
- Model Selection: Use primary tumor cell cultures alongside established cell lines to capture clinical relevance. FMCA is preferred for its ability to measure cytotoxicity in non-dividing cells .
- Dosing Strategy: Pulse exposure (6–24 hours) mimics pharmacokinetic profiles observed in vivo (e.g., 6-hour plasma half-life in melanoma patients) .
- Combination Studies: Pair with DNA repair inhibitors (e.g., PARP inhibitors) to enhance efficacy, as alkylating agents rely on replication stress .
Advanced: How do researchers reconcile contradictions in efficacy data across preclinical studies?
Answer: Discrepancies often arise from:
- Metabolic Differences: Murine models (e.g., Harding-Passey) show higher sensitivity due to enhanced amino acid transporter expression compared to human cell lines .
- Assay Variability: FMCA results may differ from MTT assays due to differences in endpoint detection (cell membrane integrity vs. metabolic activity) .
Q. Table 3: Comparative Efficacy in Models
| Model Type | Response Rate | Limitation | Reference |
|---|---|---|---|
| Mouse Melanoma | 80% tumor regression | Limited translational relevance | |
| Human Primary Cells | 40–60% cytotoxicity | Heterogeneous drug uptake |
Advanced: What strategies improve target specificity and reduce off-tumor toxicity?
Answer:
- Peptide Conjugation: Attach the compound to tumor-homing peptides (e.g., RGD motifs) to enhance uptake in cancer cells overexpressing integrins .
- Prodrug Design: Use pH-sensitive linkers to release the active drug selectively in the acidic tumor microenvironment .
- Structural Modifications: Replace the phenylalanine backbone with fluorinated analogs (e.g., 4-fluoro-phenylalanine) to alter transporter affinity and biodistribution .
Advanced: How can researchers validate DNA damage mechanisms in live-cell systems?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
